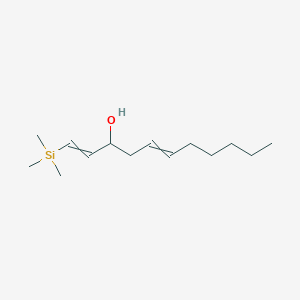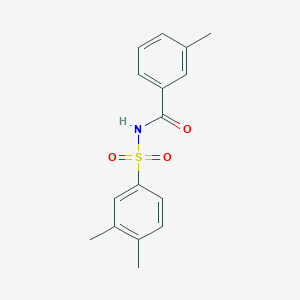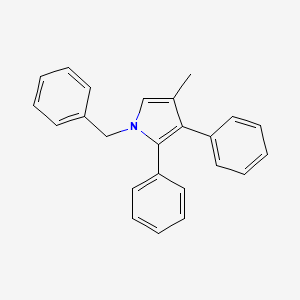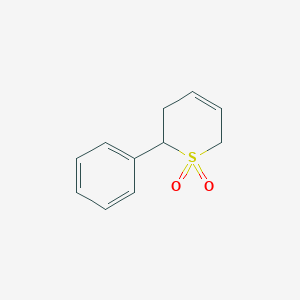
1-(Trimethylsilyl)undeca-1,5-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylsilyl)undeca-1,5-dien-3-ol is an organic compound with the molecular formula C14H28OSi. It is characterized by the presence of a trimethylsilyl group attached to an undecadienol backbone. This compound is notable for its unique structure, which includes both a hydroxyl group and conjugated diene system, making it a valuable intermediate in organic synthesis and various chemical reactions .
Vorbereitungsmethoden
The synthesis of 1-(Trimethylsilyl)undeca-1,5-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undecadienol and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. A common solvent used is tetrahydrofuran (THF).
Catalysts and Reagents: Catalysts such as pyridine or imidazole are often employed to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1-(Trimethylsilyl)undeca-1,5-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding saturated alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Addition Reactions: The conjugated diene system allows for electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) to form halogenated products.
Wissenschaftliche Forschungsanwendungen
1-(Trimethylsilyl)undeca-1,5-dien-3-ol finds applications in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Wirkmechanismus
The mechanism of action of 1-(Trimethylsilyl)undeca-1,5-dien-3-ol involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(Trimethylsilyl)undeca-1,5-dien-3-ol can be compared with other similar compounds, such as:
1-(Trimethylsilyl)undeca-1,5-dien-3-one: This compound has a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
1-(Trimethylsilyl)undeca-1,5-dien-3-amine: The presence of an amine group imparts different chemical properties and potential biological activities.
1-(Trimethylsilyl)undeca-1,5-dien-3-thiol: The thiol group introduces sulfur chemistry, making it useful in the synthesis of sulfur-containing compounds.
Eigenschaften
CAS-Nummer |
115418-86-5 |
|---|---|
Molekularformel |
C14H28OSi |
Molekulargewicht |
240.46 g/mol |
IUPAC-Name |
1-trimethylsilylundeca-1,5-dien-3-ol |
InChI |
InChI=1S/C14H28OSi/c1-5-6-7-8-9-10-11-14(15)12-13-16(2,3)4/h9-10,12-15H,5-8,11H2,1-4H3 |
InChI-Schlüssel |
SATKSTCSUAONPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCC(C=C[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-6-[(hexadecyloxy)carbonyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14312397.png)

![2-[(4-Methylphenyl)sulfamoyl]benzoic acid](/img/structure/B14312412.png)
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-](/img/structure/B14312426.png)
![6-{[(4-Fluorophenyl)methyl]sulfanyl}-3,5-bis(methylsulfanyl)-1,2,4-triazine](/img/structure/B14312432.png)


![4-[4-(Acetyloxy)-2,6-dimethylphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14312458.png)




